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molecular formula C6H10O2S B095841 Diallyl sulfone CAS No. 16841-48-8

Diallyl sulfone

Cat. No. B095841
M. Wt: 146.21 g/mol
InChI Key: NZEDMAWEJPYWCD-UHFFFAOYSA-N
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Patent
US08067621B2

Procedure details

A solution of allyl alcohol isomer A from Step 2 (7.11 g, 16.65 mmol) and oxone (30.75 g, 50.0 mmol) in acetone (100 mL) and water (25 mL) was stirred at RT overnight then filtered, diluted with water and AcOEt, extracted with AcOEt, dried and concentrated. The residue is purified was purified by flash-chromatography over silica gel (eluted with Hexanes/AcOEt 99:1 to 60:40) to provide 5.50 g (72%) of allylsulfone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH:2]=[CH2:3].O[O:6][S:7]([O-:9])=O.[K+].[CH3:11][C:12]([CH3:14])=O>O>[CH2:1]([S:7]([CH2:14][CH:12]=[CH2:11])(=[O:9])=[O:6])[CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)O
Name
Quantity
30.75 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered
ADDITION
Type
ADDITION
Details
diluted with water and AcOEt
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified
CUSTOM
Type
CUSTOM
Details
was purified by flash-chromatography over silica gel (eluted with Hexanes/AcOEt 99:1 to 60:40)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)S(=O)(=O)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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